

Spectroscopic Profile of 2-Amino-2-phenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	2-Amino-2-phenylacetic acid	
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Introduction

2-Amino-2-phenylacetic acid, also known as phenylglycine, is a non-proteinogenic amino acid that serves as a crucial chiral building block and intermediate in the synthesis of various pharmaceuticals, including semi-synthetic penicillins and cephalosporins. A thorough understanding of its structural and chemical properties is paramount for its application in drug development and other scientific research. This technical guide provides an in-depth overview of the spectroscopic data of **2-amino-2-phenylacetic acid**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and data analyses are presented to support researchers and scientists in its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the ¹H and ¹³C NMR spectral data for **2-amino-2-phenylacetic acid**.

¹H NMR Data

The ¹H NMR spectrum of **2-amino-2-phenylacetic acid** exhibits characteristic signals corresponding to the aromatic protons, the alpha-proton, and the protons of the amino and carboxylic acid groups.



Chemical Shift (ppm)	Multiplicity	Assignment
~7.48	m	Phenyl C-H
~7.44	m	Phenyl C-H
~4.28	S	α-С-Н

Table 1: ¹H NMR spectral data for **2-Amino-2-phenylacetic acid**.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (ppm)	Assignment
~174	C=O (Carboxylic acid)
~136	Phenyl C (quaternary)
~129	Phenyl C-H
~128	Phenyl C-H
~127	Phenyl C-H
~58	α-C

Table 2: ¹³C NMR spectral data for **2-Amino-2-phenylacetic acid**.[1]

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of amino acids is as follows:

Sample Preparation:

• Dissolve 10-50 mg of **2-amino-2-phenylacetic acid** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent may influence the chemical shifts of the exchangeable protons (NH₂ and COOH).



- For analysis in D₂O, the pH of the solution can be adjusted using DCl or NaOD to study the effect of ionization on the chemical shifts.
- Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (General):

- Spectrometer: 400 MHz or higher field NMR spectrometer.
- Temperature: 298 K.
- ¹H NMR:
 - Pulse sequence: Standard single-pulse experiment.
 - Number of scans: 16-64, depending on the concentration.
 - Relaxation delay: 1-5 seconds.
- 13C NMR:
 - Pulse sequence: Proton-decoupled single-pulse experiment.
 - Number of scans: 1024 or more, due to the low natural abundance of ¹³C.
 - Relaxation delay: 2 seconds.



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NMR Experimental Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of **2-amino-2-phenylacetic acid** shows characteristic absorption bands for the amino, carboxylic acid, and phenyl groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400-2400	Broad, Strong	O-H stretch (carboxylic acid) and N-H stretch (amine)
~3060	Medium	Aromatic C-H stretch
~2960	Medium	Aliphatic C-H stretch
~1620	Strong	C=O stretch (carboxyl) / N-H bend
~1580, 1490, 1450	Medium-Weak	Aromatic C=C stretches
~1400	Medium	O-H bend (carboxylic acid)
~730, 690	Strong	Aromatic C-H out-of-plane bend

Table 3: Key IR absorption bands for **2-Amino-2-phenylacetic acid**.

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common sampling technique for solid samples.

Sample Preparation:

• Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

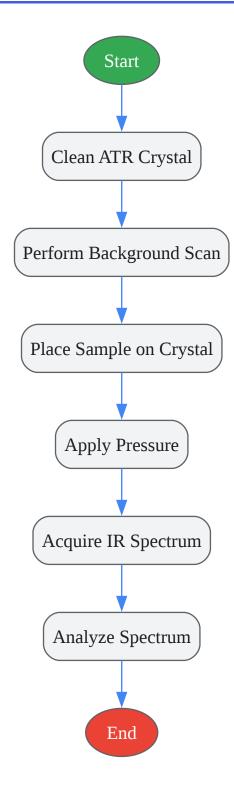


- Place a small amount of the crystalline 2-amino-2-phenylacetic acid powder directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.
 [2]

Instrument Parameters:

- Spectrometer: FTIR spectrometer equipped with an ATR accessory.
- Spectral Range: 4000-400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32.
- A background spectrum of the clean, empty ATR crystal should be collected prior to the sample measurement.





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ATR-FTIR Experimental Workflow

Mass Spectrometry (MS)



Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a compound.

Mass Spectral Data and Fragmentation Pattern

For α-amino acids, common fragmentation pathways involve the loss of the carboxyl group and cleavage of bonds adjacent to the amino group.[3][4] The molecular ion peak for **2-amino-2-phenylacetic acid** is expected at m/z 151.

Key Fragments:

- m/z 151: [M]+, the molecular ion.
- m/z 106: [M COOH]⁺, resulting from the loss of the carboxyl group (45 Da). This is often a prominent peak for α-amino acids.
- m/z 77: [C₆H₅]⁺, the phenyl cation.
- m/z 74: [H₂N=CH-COOH]⁺, from cleavage of the bond between the α-carbon and the phenyl group.

m/z	Proposed Fragment
151	[C ₈ H ₉ NO ₂] ⁺
106	[C7H8N]+
77	[C ₆ H ₅] ⁺
74	[C ₂ H ₄ NO ₂] ⁺

Table 4: Proposed mass spectral fragments for **2-Amino-2-phenylacetic acid**.

Experimental Protocol for Mass Spectrometry

A general protocol for the analysis of amino acids by mass spectrometry is provided below.

Sample Preparation:

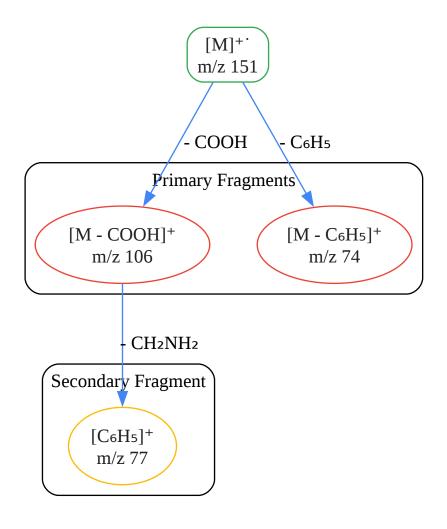


• Prepare a dilute solution of **2-amino-2-phenylacetic acid** (e.g., 10-100 μg/mL) in a suitable solvent such as methanol, water, or a mixture of the two, often with a small amount of formic acid to promote protonation.

Instrument Parameters (LC-MS with Electrospray Ionization - ESI):

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.
- Scan Range: m/z 50-300.
- Capillary Voltage: 3-4 kV.
- Drying Gas Flow and Temperature: Optimized for the specific instrument.
- For fragmentation studies, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion (m/z 151) as the precursor ion.





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Proposed MS Fragmentation Pathway

Conclusion

The spectroscopic data presented in this guide provide a comprehensive profile of **2-amino-2-phenylacetic acid**. The NMR data confirm the carbon and proton framework, the IR spectrum identifies the key functional groups, and the mass spectrometry data establish the molecular weight and plausible fragmentation patterns. The provided experimental protocols offer a starting point for researchers to obtain high-quality spectroscopic data for this important molecule. This information is essential for quality control, reaction monitoring, and further research in the fields of medicinal chemistry and materials science.



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- To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-2-phenylacetic Acid: A
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 [https://www.benchchem.com/product/b196280#spectroscopic-data-nmr-ir-ms-of-2-amino-2-phenylacetic-acid]

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